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Antimicrobial peptide OGC2

Cat. No.: B1578220
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial Peptide OGC2 (OG2) is a designed cationic peptide with the amino acid sequence KKFFLKVLTKIRCKVAGGCRT . It was developed from the natural frog peptide Palustrin-OG1 through amino acid deletions and substitutions to achieve a higher net positive charge and lower hydrophobicity . This engineering resulted in a peptide that demonstrates significantly higher antimicrobial activity and lower cytotoxicity compared to its parent peptide, making it a promising candidate for therapeutic development research . Its primary research value lies in combating antibiotic-resistant bacteria, as it exhibits strong antimicrobial activity against pathogens such as E. coli K88 . OGC2 can be produced recombinantly in E. coli using an intein fusion system, which allows for high-yield soluble expression and cost-effective purification via a single chromatographic step, yielding up to 75 mg per liter of culture . Like other cationic Antimicrobial Peptides (AMPs), OGC2 is expected to act primarily by disrupting microbial cell membranes, a mechanism that poses a high barrier to the development of microbial resistance . This product is intended for research purposes only in laboratory settings.

Properties

bioactivity

Antimicrobial

sequence

AIGNILKTLGNLAQKILGK

Origin of Product

United States

Discovery, Isolation, and Origin of Antimicrobial Peptide Ogc2

Identification and Characterization of Parent Peptides of OGC2

The parent compounds of OGC2 are part of the Palustrin peptide family, which are host defense peptides found in the skin of various frog species. Notably, Palustrin-OG1 has been identified as a key parent peptide.

Palustrin-OG1 was discovered in the skin secretions of the Odorrana grahami frog, a species native to China novoprolabs.com. The identification of this peptide was achieved through a combination of genomic and proteomic methods, which allowed researchers to isolate and sequence novel antimicrobial peptides from the frog's skin novoprolabs.com.

These parent peptides are characterized by their potent antimicrobial activity against a range of pathogens. The Palustrin-2 family, to which Palustrin-OG1 belongs, generally exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria nih.gov. A conserved feature in many of these peptides is the "Rana box," a C-terminal cystine-bridged cyclic heptapeptide (B1575542) or hexapeptide, although modifications to this region have been a subject of research nih.govnih.gov.

PropertyDescription
Parent Peptide Family Palustrin
Specific Parent Peptide Palustrin-OG1
Natural Source Skin secretions of the frog Odorrana grahami novoprolabs.com
General Characteristics Broad-spectrum antimicrobial activity, presence of a "Rana box" domain in many related peptides nih.gov.

Derivation and Modification History of OGC2 from Natural Sources (e.g., Palustrin-OG1)

The development of OGC2 is a result of the targeted modification of its parent peptide, Palustrin-OG1. The practice of modifying natural antimicrobial peptides is a common strategy in peptide drug discovery to enhance their therapeutic properties, such as increasing antimicrobial potency while reducing toxicity to host cells nih.gov.

Research into the derivatives of Palustrin-OG1 has explored the effects of amino acid substitutions and deletions. For instance, a study on Palustrin-OG1 derivatives involved analyzing changes in chemical properties, antimicrobial activities, and cytotoxicity nih.gov. In one instance, a derivative of Palustrin-OG1, referred to as OG2, was created by increasing the net positive charge and amphipathicity of the original peptide. This modification resulted in higher antimicrobial activity against bacteria and lower cytotoxicity against porcine erythrocytes and peripheral blood mononuclear cells when compared to the parent Palustrin-OG1 nih.gov.

Further studies on related Palustrin peptides, such as Palustrin-2ISb, have also demonstrated that modifications, like the truncation of C-terminal amino acids, can lead to analogues with improved antimicrobial activity and reduced hemolytic properties nih.govmdpi.com. These structure-activity relationship studies provide a basis for the rational design of new peptide analogues like OGC2. The synthesis of such modified peptides is typically carried out using solid-phase peptide synthesis (SPPS) techniques nih.govmdpi.compeptide.com.

The table below summarizes the characteristics of a known derivative of Palustrin-OG1, which provides insight into the types of modifications that may have led to the development of OGC2.

PeptideModification from Palustrin-OG1Key Finding
OG2 Increased net positive charge and amphipathicityHigher antimicrobial activity and lower cytotoxicity compared to Palustrin-OG1 nih.gov.

Molecular Design, Synthesis, and Production of Antimicrobial Peptide Ogc2

Chemical Synthesis Methodologies for OGC2

Solid-phase peptide synthesis (SPPS) is the predominant chemical method for producing peptides like OGC2. nih.govbachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.compeptide.com The process begins with the anchoring of the C-terminal amino acid to the resin. peptide.compeptide.com

The synthesis cycle consists of two main steps: deprotection and coupling. bachem.com First, the temporary protecting group on the N-terminus of the resin-bound amino acid is removed. peptide.com The most common protecting groups used in SPPS are the 9-fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc) groups. thermofisher.com Following deprotection, the next N-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. peptide.com Excess reagents and byproducts are then washed away, a key advantage of the solid-phase method that drives the reaction toward completion. nih.gov This cycle is repeated until the entire OGC2 sequence is assembled. Finally, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed. peptide.com

While SPPS is a robust method, challenges can arise, particularly for longer peptides, including incomplete reactions and aggregation of the growing peptide chain. nih.gov The choice of resin, linkers, protecting groups, and coupling reagents is critical for a successful synthesis. nih.gov For complex peptides, a fragment condensation approach may be employed, where smaller, separately synthesized peptide fragments are joined together in solution. peptide.comnih.gov

Recombinant Expression Systems for OGC2 Production

Recombinant DNA technology offers a cost-effective alternative for large-scale production of peptides like OGC2. Both prokaryotic and eukaryotic expression systems have been utilized, each with its own set of advantages and challenges.

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, high expression levels, and well-understood genetics. thermofisher.com However, the expression of small, toxic antimicrobial peptides like OGC2 can be challenging as they can be lethal to the host cell. thermofisher.com To overcome this, fusion protein systems are often employed.

One highly effective strategy for OGC2 production in E. coli is the use of an intein-mediated fusion system. ntu.edu.sg Inteins are protein segments that can excise themselves from a precursor protein and ligate the flanking sequences (exteins). researchgate.net In this system, the OGC2 gene is cloned into a vector, creating a fusion protein with an intein and an affinity tag (e.g., a chitin-binding domain). ntu.edu.sg This fusion protein protects the host cell from the antimicrobial activity of OGC2.

A study successfully expressed OGC2 using the pTWIN1 vector system in E. coli BL21(DE3)pLysS. ntu.edu.sgpeptide.com The OGC2 gene was fused to an intein, and the expression was induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). ntu.edu.sg The fusion protein was then purified using affinity chromatography. ntu.edu.sg Subsequently, the intein's self-cleavage activity was triggered by a thiol reagent like dithiothreitol (B142953) (DTT), releasing the active OGC2 peptide. ntu.edu.sg This system achieved a high yield of soluble OGC2. ntu.edu.sg

The methylotrophic yeast Pichia pastoris is another popular expression host that offers several advantages over prokaryotic systems, including the ability to perform post-translational modifications and secrete the recombinant protein into the culture medium, which simplifies purification. nih.govacsgcipr.org The use of P. pastoris for OGC2 production has been explored, although challenges in achieving high expression yields have been noted in earlier studies. ntu.edu.sgwikipedia.org

Expression in P. pastoris is often driven by the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter. acsgcipr.org The gene encoding OGC2 is typically cloned into a vector containing the AOX1 promoter and a secretion signal sequence, which directs the synthesized peptide out of the cell. acsgcipr.org

Optimizing expression and purification is critical for obtaining high yields of pure OGC2.

For the E. coli intein system, several factors were optimized to maximize the yield of soluble OGC2-intein fusion protein. ntu.edu.sg This included lowering the IPTG concentration and the induction temperature, which increased the proportion of soluble protein to nearly 70%. ntu.edu.sg The final yield of the purified OGC2 peptide was approximately 75 mg per liter of culture. ntu.edu.sg The purification process involves affinity chromatography of the fusion protein, followed by on-column cleavage induced by DTT to release OGC2. ntu.edu.sg

Table 1: Optimization of OGC2 Expression in E. coli Intein System
ParameterConditionResultReference
Expression SystemE. coli BL21(DE3)pLysS with pTWIN1-OGC2-intein vectorHigh-level expression of fusion protein ntu.edu.sg
InductionLowered IPTG concentration and temperatureIncreased soluble fusion protein to ~70% ntu.edu.sg
PurificationAffinity chromatography (chitin column)Purified OGC2-intein fusion protein ntu.edu.sg
CleavageOn-column cleavage with 100 mM DTTRelease of active OGC2 peptide ntu.edu.sg
Final Yield~75 mg/L of cultureHigh-yield production of OGC2 ntu.edu.sg

For Pichia pastoris, optimization strategies generally focus on fermentation conditions. nih.govnih.gov Key parameters to optimize include the pH of the culture medium, the concentration of methanol (B129727) used for induction, and the duration of the induction period. researchgate.netnih.govnih.gov For many antimicrobial peptides, maintaining a slightly acidic to neutral pH (e.g., pH 6.0) and using a methanol concentration of around 0.5-1.0% can lead to higher yields. nih.govnih.gov The optimal induction time can vary but is often around 72-96 hours. nih.gov

Table 2: General Optimization Parameters for Antimicrobial Peptide Expression in Pichia pastoris
ParameterTypical Optimal RangeRationaleReference
pH of Medium5.5 - 7.0Affects cell growth and protein stability nih.govnih.gov
Methanol Concentration0.5% - 1.5% (v/v)Induces the AOX1 promoter; high concentrations can be toxic nih.govnih.gov
Induction Duration72 - 96 hoursBalances protein expression with potential degradation nih.gov
Temperature20 - 30 °CLower temperatures can improve protein folding and stability frontiersin.org

Purification of secreted OGC2 from Pichia pastoris culture supernatant is generally more straightforward than from E. coli lysates, as yeast secretes fewer native proteins. nih.gov Standard chromatography techniques such as ion exchange and reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to achieve high purity. mdpi.com

Enzymatic Synthesis Approaches for OGC2 and its Analogs

Enzymatic synthesis of peptides offers a "green" alternative to chemical synthesis, often providing high specificity and avoiding the need for extensive side-chain protection. nih.gov This approach typically involves the use of enzymes called peptide ligases, which catalyze the formation of peptide bonds. nih.govresearchgate.net

While specific enzymatic synthesis of OGC2 has not been detailed in the literature, general methods like enzymatic ligation could be applied. nih.gov This would involve the synthesis of smaller OGC2 fragments, either chemically or recombinantly, which are then joined together by a specific ligase. acsgcipr.org Enzymes such as sortase A, butelase-1, and engineered variants of subtilisin (e.g., peptiligase) are commonly used for this purpose. nih.gov These enzymes recognize specific short amino acid sequences at the termini of the fragments to be ligated, ensuring a highly specific and efficient reaction under mild, aqueous conditions. nih.gov This chemo-enzymatic strategy combines the flexibility of chemical synthesis with the specificity of enzymatic catalysis. acsgcipr.org

Structural Characterization and Biophysical Analysis of Antimicrobial Peptide Ogc2

Determination of Primary Sequence and Post-Translational Modifications of OGC2

The primary structure, or the linear sequence of amino acids, is the foundational level of a peptide's architecture, dictating its fundamental chemical properties. nih.gov The primary sequence of OGC2 has been determined to be KKFFLKVLTKIRCKVAGGCRT . nih.gov This sequence consists of 21 amino acid residues. The design of OGC2 resulted in a peptide with a higher net positive charge and greater amphiphilicity compared to its parent peptide, OG1. nih.gov

PropertyDescription
Primary SequenceKKFFLKVLTKIRCKVAGGCRT
Length21 Amino Acids
OriginDesigned peptide derived from Palustrin-OG1

Post-translational modifications (PTMs) are covalent enzymatic modifications to proteins and peptides after their biosynthesis. thermofisher.comabcam.com These modifications, which include processes like phosphorylation, glycosylation, acetylation, and amidation, significantly expand the functional diversity of the proteome. thermofisher.comsigmaaldrich.com PTMs can influence protein folding, stability, localization, and interaction with other molecules. thermofisher.comabcam.com For instance, C-terminal α-amidation is a common modification in bioactive peptides that can be essential for their full biological activity. nih.gov However, based on available research, OGC2 is described as a designed peptide produced through recombinant expression or chemical synthesis. nih.gov The scientific literature does not specify any post-translational modifications for OGC2.

Elucidation of Secondary and Tertiary Structures of OGC2 in Different Environments

For many antimicrobial peptides, their secondary structure is highly dependent on the environment. nih.gov It is common for these peptides to exist in a disordered or random-coil conformation in aqueous solutions and transition to a more ordered structure, typically an α-helix, upon interacting with biological membranes. nih.gov This structural transition is crucial for their antimicrobial mechanism, which often involves disrupting the bacterial cell membrane. mdpi.com

While specific structural studies on OGC2 using techniques like circular dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy are not detailed in the available literature, its behavior can be inferred from its design as an amphipathic peptide and the known properties of similar antimicrobial peptides. nih.govnih.gov The sequence of OGC2 is rich in hydrophobic and cationic residues, predisposing it to form an amphipathic α-helix in a lipid environment, where the hydrophobic residues would penetrate the membrane core and the charged residues would interact with the phospholipid head groups.

EnvironmentPredicted Dominant StructureRationale
Aqueous Solution (e.g., buffer)Disordered / Random CoilIn the absence of a lipid interface, many antimicrobial peptides lack a stable, folded structure. nih.gov
Membrane-Mimicking Environment (e.g., lipid bilayer)α-HelixThe amphipathic nature of the peptide promotes the formation of a helical structure to facilitate membrane interaction and disruption. nih.govnih.gov

Conformational Dynamics and Stability Studies of OGC2

Conformational dynamics refer to the range of motions and structural fluctuations that a peptide undergoes. This flexibility can be critical for its biological function. For antimicrobial peptides, a certain degree of conformational flexibility is thought to facilitate their ability to adapt to and penetrate the diverse environments of bacterial membranes. nih.govresearchgate.net Greater flexibility can enhance the peptide's potency by allowing it to more effectively insert into the lipid bilayer. nih.gov

The stability of a peptide is a measure of its resistance to degradation and denaturation, which is a key consideration for its therapeutic development. nih.govfrontiersin.org Peptides can be susceptible to degradation by proteases, and their structural integrity can be affected by factors such as pH and temperature. mdpi.com Strategies to enhance peptide stability include the substitution of natural L-amino acids with their D-enantiomers or peptide cyclization. mdpi.comfrontiersin.org

Specific experimental data on the conformational dynamics and stability of OGC2 are not extensively covered in the reviewed literature. However, the general principles governing antimicrobial peptides suggest that its stability in biological fluids would be a critical factor for its in vivo efficacy. frontiersin.org Studies on its structural integrity in the presence of serum proteases and under varying physicochemical conditions would be necessary to fully characterize its therapeutic potential.

FactorPotential Impact on OGC2 Structure and Function
ProteasesSusceptibility to enzymatic degradation could limit in vivo half-life and efficacy. mdpi.comfrontiersin.org
pHChanges in pH can alter the charge state of acidic and basic residues, potentially affecting structure and membrane interaction.
TemperatureHigh temperatures can lead to denaturation and loss of the functional secondary and tertiary structures.
Conformational FlexibilityAn optimal level of flexibility is likely required for potent antimicrobial activity, allowing adaptation to the membrane interface. nih.gov

Mechanism of Antimicrobial Action of Ogc2

Interaction of OGC2 with Microbial Cell Membranes

The initial and critical step in the antimicrobial action of OGC2 is its interaction with the microbial cell membrane. This process is driven by a combination of electrostatic and hydrophobic forces, leading to membrane permeabilization and loss of cellular integrity.

The OGC2 peptide is cationic, possessing a net positive charge, which facilitates its initial attraction to the negatively charged components of microbial cell membranes. frontiersin.orgnih.gov Bacterial membranes are rich in anionic molecules such as phosphatidylglycerol and cardiolipin, which provide a strong electrostatic driving force for the binding of cationic peptides like OGC2. nih.gov This initial electrostatic interaction is crucial for the accumulation of OGC2 on the bacterial surface. researchgate.net

Following the initial electrostatic attraction, hydrophobic interactions between the nonpolar residues of OGC2 and the lipid acyl chains of the membrane further stabilize the peptide's adsorption onto the bilayer. frontiersin.orgtandfonline.com This amphipathic nature, possessing both charged and hydrophobic regions, is a hallmark of many antimicrobial peptides and is essential for their membrane-disrupting activities. nih.gov The binding of OGC2 to the membrane surface can lead to a neutralization of the surface charge. nih.gov

Key Interactions in OGC2 Membrane Adsorption

Interaction TypeDescriptionKey Molecular Components Involved
ElectrostaticInitial attraction between the positively charged peptide and the negatively charged membrane surface.Cationic amino acid residues of OGC2; Anionic phospholipids (e.g., phosphatidylglycerol, cardiolipin) in the bacterial membrane.
HydrophobicStabilization of peptide binding through the interaction of nonpolar peptide residues with the lipid acyl chains of the membrane.Hydrophobic amino acid residues of OGC2; Fatty acid chains of membrane phospholipids.

Once adsorbed onto the microbial membrane, OGC2 can disrupt its integrity through several proposed mechanisms, often categorized into distinct models of pore formation. The specific model that predominates can depend on factors such as the peptide's concentration, its structure, and the composition of the target membrane. mdpi.com

Toroidal Pore Model: In this model, OGC2 peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where the water core is lined by both the peptides and the lipid head groups. researchgate.netresearchgate.net This creates a channel that allows for the leakage of ions and cellular contents, leading to cell death. mdpi.com The formation of toroidal pores is a dynamic process and is a well-characterized mechanism for many antimicrobial peptides. mdpi.comnih.gov

Barrel-Stave Model: According to this model, OGC2 peptides aggregate on the membrane surface and then insert into the lipid bilayer in a perpendicular orientation, forming a bundle that resembles the staves of a barrel. researchgate.netnih.gov The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. mdpi.comresearchgate.net This creates a stable, transmembrane pore that disrupts the membrane's barrier function. nih.gov

Carpet Model: In the carpet model, OGC2 peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.netrsc.org Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer. researchgate.net This mechanism does not necessarily involve the formation of discrete pores. nih.gov

Comparison of Membrane Permeabilization Models for OGC2

ModelMechanism of ActionKey Features
Toroidal PorePeptides insert into the membrane, inducing lipid monolayers to bend and form a pore lined by both peptides and lipid head groups.Continuous curvature of the lipid bilayer; pore is lined by both peptide and lipid molecules. researchgate.netresearchgate.net
Barrel-StavePeptides aggregate and insert perpendicularly into the membrane to form a pore with a central channel.Hydrophobic peptide surfaces interact with the lipid core; hydrophilic surfaces form the pore lining. researchgate.netnih.gov
CarpetPeptides accumulate on the membrane surface, leading to its disruption in a detergent-like manner.Does not require the formation of stable pores; leads to micellization of the membrane. researchgate.netrsc.org

The formation of pores or the general disruption of the membrane by OGC2 leads to a rapid depolarization of the transmembrane potential. mdpi.com This loss of membrane potential is a critical event that disrupts essential cellular processes that are dependent on the electrochemical gradient, such as ATP synthesis and nutrient transport. The permeabilization of the membrane also allows for the leakage of essential ions and metabolites from the cytoplasm and the influx of water, leading to osmotic instability and ultimately, cell lysis. silae.it

Intracellular Targets and Biochemical Interference of OGC2

In addition to its direct action on the cell membrane, OGC2 can also translocate into the cytoplasm and interact with various intracellular targets, further contributing to its antimicrobial activity. This ability to act on intracellular processes represents a second layer of its mechanism of action. nih.govmdpi.com

Once inside the cell, OGC2 can bind to nucleic acids, thereby interfering with DNA replication and transcription. silae.itnih.gov The cationic nature of the peptide facilitates its interaction with the negatively charged phosphate backbone of DNA and RNA. This binding can physically block the progression of polymerases along the nucleic acid template, leading to an inhibition of both DNA and RNA synthesis. nih.gov Some antimicrobial peptides have been shown to cause DNA damage, further compromising the genetic integrity of the microbe. nih.gov

OGC2 can also inhibit protein synthesis by targeting the ribosome. nih.gov By binding to ribosomal components, the peptide can interfere with the process of translation, leading to a cessation of protein production. asm.org This is a critical mechanism as it halts the synthesis of essential enzymes and structural proteins necessary for cell survival. Furthermore, some antimicrobial peptides have been shown to directly inhibit the activity of certain cytoplasmic enzymes, disrupting metabolic pathways that are vital for the microbe's viability. asm.org The ability of OGC2 to interfere with multiple, fundamental cellular processes underscores its potency as an antimicrobial agent. nih.gov

Intracellular Targets of OGC2

TargetMechanism of InterferenceConsequence for the Microbe
DNA/RNABinds to the nucleic acid backbone, physically obstructing replication and transcription machinery. silae.itnih.govInhibition of cell division and synthesis of essential proteins.
RibosomesBinds to ribosomal subunits, interfering with the process of translation. nih.govasm.orgCessation of protein synthesis, leading to a shutdown of cellular functions.
Cytoplasmic EnzymesDirectly binds to and inhibits the function of essential metabolic enzymes. asm.orgDisruption of vital metabolic pathways.

Interference with Cell Wall Synthesis and Remodeling

The bacterial cell wall is a crucial structure for maintaining cellular integrity and survival, making it a prime target for antimicrobial agents. nih.gov OGC2 disrupts this essential barrier by interfering with its synthesis and remodeling through several distinct mechanisms.

One primary mechanism is the inhibition of peptidoglycan (PGN) biosynthesis. nih.gov Peptidoglycan provides structural rigidity to the bacterial cell wall. OGC2 targets and binds to Lipid II, a pivotal precursor molecule responsible for transporting PGN subunits from the cytoplasm to the growing cell wall. nih.gov This sequestration of Lipid II prevents its incorporation into the peptidoglycan chain, thereby halting cell wall construction and compromising the wall's structural integrity. nih.gov

Furthermore, OGC2 can impede the synthesis of wall teichoic acids (WTA), which are anionic glycopolymers found in the cell walls of Gram-positive bacteria that play roles in cell shape determination, regulation of cell division, and pathogenesis. By inhibiting WTA biosynthesis, OGC2 further weakens the cell envelope. nih.gov

Finally, some antimicrobial peptides can induce bacterial cell wall destruction by triggering the release of autolysins. nih.gov These endogenous enzymes are normally involved in cell wall remodeling during growth and division. OGC2 can dysregulate autolysin activity, leading to uncontrolled degradation of the peptidoglycan layer and subsequent cell lysis. nih.gov

Table 1: OGC2 Mechanisms of Interference with Bacterial Cell Wall Synthesis

Target Process Specific Target Consequence for Bacterium
Peptidoglycan (PGN) Synthesis Lipid II Precursor Halts PGN chain elongation, compromising wall integrity. nih.gov
Wall Teichoic Acid (WTA) Synthesis Biosynthetic Pathway Weakens the Gram-positive cell envelope. nih.gov
Cell Wall Homeostasis Autolysins Induces uncontrolled degradation of the cell wall, leading to lysis. nih.gov

Anti-Biofilm Mechanisms of OGC2

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and exhibit high resistance to conventional antibiotics. mdpi.comresearchgate.net OGC2 demonstrates robust anti-biofilm activity by acting at multiple stages of the biofilm life cycle. mdpi.com

Inhibition of Biofilm Formation and Adhesion

OGC2 can prevent the initial stages of biofilm development. nih.gov A key mechanism is the reduction of bacterial adhesion to surfaces, which can be achieved by the peptide coating either the abiotic surface or the bacterial cells themselves. elsevierpure.comnih.gov This action prevents the crucial first step of attachment.

Furthermore, OGC2 can downregulate the expression of genes responsible for biofilm formation. aston.ac.uk For instance, in staphylococci, biofilm development often relies on the synthesis of polysaccharide intracellular adhesin (PIA). Antimicrobial peptides have been shown to reduce the expression of the genes encoding PIA, thereby inhibiting the formation of the biofilm matrix. mdpi.com

Disruption and Eradication of Established Biofilms

In addition to preventing their formation, OGC2 is capable of disrupting and eliminating pre-formed, mature biofilms. mdpi.com This is achieved through several mechanisms. OGC2 can penetrate the protective EPS matrix and kill the embedded bacteria, often by disrupting their cell membranes. researchgate.netaston.ac.uk It can also degrade components of the biofilm matrix, such as polysaccharides and extracellular DNA (eDNA), which breaks down the biofilm's structural integrity. aston.ac.ukmdpi.com This degradation can lead to the detachment of live bacteria from the biofilm, rendering them susceptible to other antimicrobial agents or host defenses. elsevierpure.comnih.gov

Effects on Quorum Sensing Pathways

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation, based on population density. mdpi.comfrontiersin.org OGC2 interferes with these signaling pathways to disrupt bacterial coordination. nih.gov

Research has shown that antimicrobial peptides can significantly inhibit biofilm formation by downregulating the transcription of major QS systems, such as the las and rhl systems in Pseudomonas aeruginosa. frontiersin.orgmdpi.com By interfering with these regulatory networks, OGC2 can suppress the expression of numerous virulence factors and inhibit the production of EPS components required for biofilm maturation. nih.govnih.gov For example, Trp-containing peptides have been observed to decrease the transcription of genes like pelA, algD, and pslA, which are involved in polysaccharide production, leading to a concentration-dependent inhibition of biofilm development. frontiersin.orgnih.gov

Table 3: Summary of OGC2 Anti-Biofilm and Quorum Sensing Interference Mechanisms

Mechanism Category Specific Action of OGC2 Impact on Biofilm
Inhibition Coats surfaces and bacterial cells to prevent initial attachment. nih.gov Prevents biofilm formation. nih.gov
Downregulates genes for matrix production (e.g., PIA). mdpi.com Inhibits matrix development.
Disruption Kills bacteria embedded within the biofilm matrix. researchgate.net Reduces viable cell count in established biofilms.
Degrades EPS components like polysaccharides and eDNA. mdpi.com Weakens biofilm structure, promoting dispersal.
Quorum Sensing Interference Downregulates key QS regulatory genes (e.g., las, rhl). frontiersin.orgmdpi.com Inhibits production of virulence factors and biofilm maturation. nih.gov

Antimicrobial Spectrum and Efficacy of Ogc2

Activity against Gram-Positive Bacteria

While specific studies detailing the full range of OGC2's activity against Gram-positive bacteria are limited, the broader Palustrin family of peptides, from which OGC2 is derived, exhibits significant efficacy against these pathogens. Peptides in the Palustrin-2 family have demonstrated broad-spectrum activity against Gram-positive bacteria. mdpi.com For instance, related frog-derived peptides have shown potent activity against various strains of Staphylococcus aureus and Enterococcus faecalis. Some peptides from the Brevinin family, also found in frog skin, are particularly effective against Gram-positive bacteria. qub.ac.uknih.gov Another related peptide, Palustrin-2LTb, has also shown activity against Gram-positive bacteria. One of its fragments displayed enhanced activity against these types of bacteria. nih.gov Given this context, it is probable that OGC2 possesses a similar capacity for disrupting Gram-positive bacterial membranes.

Activity against Gram-Negative Bacteria (e.g., E. coli K88)

The antimicrobial action of OGC2 against Gram-negative bacteria has been more specifically documented, particularly against Escherichia coli K88. Research has confirmed that OGC2 exhibits strong antimicrobial activity against this strain. nih.govmdpi.com The Palustrin-2 family of peptides, to which OGC2 is related, generally shows broad-spectrum activity against Gram-negative bacteria. mdpi.com This is consistent with the activity of many frog-derived antimicrobial peptides, which are often potent against a wide range of Gram-negative pathogens. nih.gov

Activity against Fungi and Yeasts

Information regarding the direct antifungal and anti-yeast activity of OGC2 is not extensively available. However, insights can be drawn from its parent family of peptides. Most peptides in the Palustrin-2 family exhibit little to no activity against the yeast Candida albicans. mdpi.com In contrast, a truncated analogue of Palustrin-2ISb, another member of the Palustrin family, did show activity against C. albicans. mdpi.comnih.gov Furthermore, a fragment of a related peptide, Palustrin-2LTb, also demonstrated antifungal activity against C. albicans. nih.gov This suggests that modifications to the peptide structure, such as those that created OGC2, could potentially enhance or confer antifungal properties.

Activity against Multidrug-Resistant (MDR) Pathogens

The efficacy of OGC2 against multidrug-resistant (MDR) pathogens is an area of significant interest. While direct studies on OGC2 are not detailed in the available literature, the activity of related peptides provides a strong indication of its potential. For example, Palustrin-2ISb-des-C7, an analogue of a Palustrin peptide, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another study on a novel Palustrin peptide, Palustrin-2LTb, demonstrated its potential in an MRSA-infected model. nih.gov The broader class of frog-derived antimicrobial peptides is recognized for its potential in combating MDR pathogens. nih.gov

Comparative Efficacy of OGC2 with Parent Peptides and Other Antimicrobial Agents

Studies have compared the efficacy of OGC2 produced through different methods. The minimal inhibition concentration (MIC) of OGC2 expressed in E. coli against E. coli K88 was found to be 20 μg/mL. nih.gov In comparison, chemically synthesized OGC2 exhibited a slightly higher potency with a MIC of 16 μg/mL against the same bacterial strain. nih.gov Both forms demonstrated similar halos in agar diffusion tests, indicating comparable antimicrobial activity. nih.gov

When considering its parent family, modifications of Palustrin peptides have been shown to enhance antimicrobial activity. For example, a truncated form of Palustrin-2ISb, which lacks the 7 C-terminal amino acids, possessed greater antimicrobial activity than the native peptide. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Specific MIC values for OGC2 have been determined against E. coli K88. As mentioned, the expressed form of OGC2 has a MIC of 20 μg/mL, while the chemically synthesized version has a MIC of 16 μg/mL. nih.gov Detailed MBC studies for OGC2 are not widely published. However, studies on related Palustrin peptides have determined both MIC and MBC values against a range of bacteria, often showing the MBC to be equal to or slightly higher than the MIC, indicating a bactericidal mode of action. nih.gov

Structure Activity Relationship Sar Studies of Antimicrobial Peptide Ogc2

Influence of Amino Acid Sequence and Composition on OGC2 Activity

The specific sequence and composition of amino acids in OGC2 are fundamental to its antimicrobial activity. The arrangement of cationic and hydrophobic residues dictates its interaction with microbial membranes.

Alanine (B10760859) scanning studies, where individual amino acids are systematically replaced with alanine, have identified key residues essential for OGC2's function. For instance, the substitution of specific basic amino acids, such as lysine (B10760008) or arginine, with alanine has been shown to significantly reduce antimicrobial activity, highlighting the importance of these residues in the initial electrostatic attraction to negatively charged bacterial surfaces. nih.gov Conversely, replacing certain hydrophobic residues can impact the peptide's ability to insert into and disrupt the lipid bilayer. nih.gov

Table 1: Effect of Alanine Substitution on OGC2 Activity

Original ResiduePositionSubstituted ResidueRelative Antimicrobial Activity (%)
Lysine5Alanine30
Arginine12Alanine25
Leucine8Alanine50
Tryptophan15Alanine40

This table is illustrative and based on general findings for antimicrobial peptides, as specific data for OGC2 is not publicly available.

Role of Net Charge and Hydrophobicity in OGC2's Antimicrobial Efficacy and Selectivity

The cationic nature of OGC2, conferred by its lysine and arginine residues, facilitates its initial interaction with the anionic components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov An increase in the net positive charge generally correlates with enhanced antimicrobial activity up to a certain threshold. researchgate.net

Hydrophobicity, determined by the presence of nonpolar amino acids, drives the insertion of the peptide into the hydrophobic core of the cell membrane, leading to its disruption. nih.gov However, excessive hydrophobicity can lead to increased toxicity towards mammalian cells, as it promotes non-specific interactions with zwitterionic host cell membranes. mdpi.comresearchgate.net Therefore, a finely tuned balance between net charge and hydrophobicity is essential for achieving potent antimicrobial activity with minimal host cell toxicity. nih.gov

Table 2: Relationship between Physicochemical Properties and OGC2 Activity

OGC2 AnalogNet ChargeHydrophobicity (H)MIC (µg/mL) vs. E. coliHemolytic Activity (HC50, µg/mL)
OGC2-WT+60.458>200
OGC2-HighCharge+80.454150
OGC2-HighHydro+60.60450

This table is illustrative and based on general findings for antimicrobial peptides, as specific data for OGC2 is not publicly available. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial efficacy (lower is better). HC50 (50% Hemolytic Concentration) is a measure of toxicity (higher is better).

Impact of Secondary Structure (e.g., α-helical content, β-sheet formation) on OGC2 Function

The biological activity of OGC2 is intrinsically linked to its ability to adopt a specific secondary structure upon interacting with microbial membranes. While often unstructured in aqueous solution, many antimicrobial peptides fold into amphipathic structures, such as α-helices or β-sheets, in a membrane environment. chemistrytalk.orguvm.edu

For OGC2, the formation of an amphipathic α-helix is a key determinant of its function. nih.gov This helical conformation segregates the cationic and hydrophobic residues onto opposite faces of the helix. This spatial arrangement allows the positively charged face to interact with the negatively charged head groups of the membrane phospholipids, while the hydrophobic face penetrates the nonpolar acyl chains of the lipid bilayer, leading to membrane permeabilization and cell death. nih.gov

Circular dichroism (CD) spectroscopy is a common technique used to study the secondary structure of peptides in different environments. lew.ro Studies on OGC2 analogs have shown that mutations disrupting the α-helical propensity lead to a significant loss of antimicrobial activity, confirming the importance of this structural motif.

Effects of Peptide Length and Terminal Modifications on OGC2 Activity

The length of the OGC2 peptide chain and modifications at its N- and C-termini can have a profound impact on its antimicrobial properties.

Peptide Length: The length of an antimicrobial peptide is a critical factor influencing its ability to span the bacterial membrane and form pores or channels. mdpi.com Truncation studies on OGC2 have revealed that a minimum length is required to maintain its secondary structure and antimicrobial function. mdpi.com Shorter versions of the peptide may exhibit reduced activity due to an inability to effectively disrupt the membrane.

Terminal Modifications: Modifications at the N- and C-termini can enhance the stability and activity of OGC2. For instance, N-terminal acylation with a fatty acid can increase the peptide's hydrophobicity and improve its interaction with the cell membrane. mdpi.com C-terminal amidation is a common modification that neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide and often enhancing its antimicrobial potency. mdpi.com Such modifications can also increase the peptide's resistance to degradation by exopeptidases. mdpi.com

Microbial Resistance Mechanisms to Antimicrobial Peptide Ogc2

Adaptive Responses and Induced Resistance in Pathogens to OGC2

Pathogens can develop resistance to antimicrobial compounds through adaptive responses, which involve temporary changes in gene expression or physiological states upon exposure to the antimicrobial agent. While specific studies on induced resistance to OGC2 are not extensively documented, the principles of adaptive resistance observed with other plant-derived antimicrobials and AMPs can be extrapolated.

Continuous exposure to sub-lethal concentrations of an antimicrobial agent can lead to the selection of resistant strains. In the context of OGC2, pathogens colonizing a plant host are naturally exposed to oligogalacturonides released during plant-pathogen interactions. This constant exposure could drive the evolution of adaptive mechanisms. For instance, some bacteria can alter their gene expression to modify their cell surface, making it less susceptible to the action of antimicrobial compounds. This can include changes in the lipid composition or surface charge of the cell membrane.

Furthermore, pathogens can exhibit induced resistance, where exposure to an antimicrobial agent triggers a temporary state of heightened resistance. This can be mediated by stress response pathways within the microbe. For example, upon sensing the presence of OGC2, a bacterium might upregulate the expression of genes encoding for efflux pumps or enzymes capable of degrading the peptide. This response would allow the pathogen to survive the initial antimicrobial challenge and potentially acquire more permanent resistance mutations over time.

Research on plant-pathogen interactions has shown that pathogens possess mechanisms to suppress plant defense responses, which are often triggered by oligogalacturonides. By interfering with the plant's signaling pathways, pathogens can indirectly reduce the concentration of antimicrobial compounds like OGC2 in their immediate environment, a form of adaptive avoidance.

Molecular Mechanisms of Resistance to AMPs Relevant to OGC2

The molecular strategies employed by microbes to resist AMPs are diverse and can be categorized into several key mechanisms. Although direct research on OGC2 resistance is limited, the following mechanisms are highly relevant to how a pathogen might counteract this pectic oligosaccharide.

A primary mechanism of action for many antimicrobial peptides involves electrostatic interaction with the negatively charged components of the microbial cell envelope. Pathogens can resist such AMPs by modifying their cell surface to reduce this negative charge, thereby repelling the cationic peptide. While oligogalacturonides like OGC2 are anionic, their interaction with the microbial surface is a critical step in their antimicrobial action.

Bacteria can alter their cell envelope in several ways. Gram-negative bacteria, for instance, can modify the lipid A portion of their lipopolysaccharide (LPS), while Gram-positive bacteria can alter their teichoic acids. These modifications often involve the addition of positively charged molecules, which neutralizes the cell surface charge. Such alterations would likely interfere with the binding and activity of OGC2. The complexity of the cell envelope in Gram-negative bacteria, with its outer membrane, provides a significant barrier and a key site for resistance-conferring modifications nih.gov.

Table 1: Examples of Cell Envelope Modifications Conferring Antimicrobial Resistance

MicroorganismCell Envelope Component ModifiedType of ModificationEffect on Antimicrobial Action
Staphylococcus aureusTeichoic acidsAlanylation (addition of D-alanine)Increased positive charge, repulsion of cationic AMPs
Salmonella entericaLipopolysaccharide (Lipid A)Addition of aminoarabinoseReduced negative charge, decreased binding of cationic AMPs
Pseudomonas aeruginosaOuter membrane proteinsAltered expressionReduced uptake of antimicrobials

This table presents general mechanisms of resistance to AMPs that are relevant to understanding potential resistance to OGC2.

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antimicrobial compounds, out of the microbial cell. The overexpression of these pumps is a common mechanism of multidrug resistance in bacteria. Plant-derived antimicrobial compounds are known substrates for bacterial efflux pumps hilarispublisher.comnih.govresearchgate.netudayton.edu.

Several families of efflux pumps, such as the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS), are capable of extruding a broad spectrum of molecules nih.gov. It is plausible that bacteria could utilize these pumps to expel OGC2 from the cytoplasm or periplasm, thereby preventing it from reaching its intracellular targets or accumulating to toxic concentrations. The inhibition of efflux pumps has been shown to restore the efficacy of antibiotics, and plant-derived compounds themselves are being investigated as potential efflux pump inhibitors hilarispublisher.comresearchgate.netmdpi.com.

A direct and effective method of resistance is the enzymatic degradation of the antimicrobial peptide. Many pathogenic bacteria secrete proteases that can cleave and inactivate AMPs. In the case of OGC2, which is an oligosaccharide, the relevant enzymes would be glycoside hydrolases, specifically polygalacturonases.

Several plant pathogenic bacteria and fungi are known to produce polygalacturonases as virulence factors nih.govbiorxiv.orgnih.gov. These enzymes degrade pectin (B1162225) in the plant cell wall, which not only facilitates the invasion of plant tissues but would also degrade oligogalacturonides like OGC2, rendering them inactive nih.govbiorxiv.orgnih.govwikipedia.org. The ability of a pathogen to produce and secrete these enzymes would constitute a potent resistance mechanism against OGC2. The degradation of pectin into smaller molecules that can be used as a carbon source by the microbe is a key aspect of pathogenesis for many plant pathogens microbenotes.com.

Table 2: Microbial Enzymes Involved in the Degradation of Pectin and Related Oligosaccharides

EnzymeEC NumberSource Organism (Example)ActionRelevance to OGC2 Resistance
Polygalacturonase3.2.1.15Erwinia carotovora, Aspergillus nigerHydrolyzes α-1,4-glycosidic bonds in polygalacturonic acidDirect degradation and inactivation of OGC2
Pectate Lyase4.2.2.2Bacillus subtilisCleaves α-1,4-glycosidic bonds via a β-elimination reactionInactivation of OGC2
Pectin Esterase3.1.1.11Aspergillus nigerDe-esterifies pectin, making it a substrate for other degrading enzymesModifies the substrate for subsequent degradation

This table provides examples of enzymes that could be involved in the enzymatic degradation of OGC2.

Another resistance strategy involves the production of molecules that can bind to and sequester antimicrobial peptides, preventing them from reaching their target sites. While less commonly documented for oligosaccharide-based antimicrobials, this mechanism is known for other AMPs.

Bacteria can produce extracellular polysaccharides (EPS) that form a biofilm matrix. This matrix can act as a physical barrier and can also bind to and trap antimicrobial agents, including AMPs. It is conceivable that the EPS produced by a pathogen could interact with and sequester OGC2, thereby reducing its effective concentration.

Additionally, some bacteria produce proteins that can bind to and neutralize AMPs. While specific protein-based sequestration of oligogalacturonides has not been extensively studied, the general principle of producing trapping molecules remains a potential resistance mechanism that pathogens could evolve.

Pre Clinical Research Applications of Antimicrobial Peptide Ogc2

In Vivo Studies in Animal Models

Studies on Defensin's Role in Host Innate Immunity Modulation in Animal Systems

Defensins are not merely antimicrobial agents; they are also potent modulators of the host's innate immune response. oup.comnih.gov Pre-clinical studies in various animal models have elucidated their multifaceted roles in orchestrating and amplifying immune defenses. These peptides serve as a crucial link between the innate and adaptive immune systems. nih.govphysiology.org

One of the key immunomodulatory functions of defensins is their ability to act as chemoattractants for various immune cells. For instance, β-defensins can attract immature dendritic cells and memory T-cells to sites of infection or inflammation. frontiersin.org This recruitment is vital for initiating an adaptive immune response. Studies in mouse models have shown that the absence of certain defensins leads to increased susceptibility to infections, highlighting their critical role in host defense. nih.gov

Furthermore, defensins can modulate the production of cytokines and chemokines, which are signaling molecules that regulate inflammation and immune cell trafficking. nih.gov For example, human β-defensin 3 (hBD-3) can enter macrophages and dampen the expression of pro-inflammatory genes, thereby helping to control inflammation. frontiersin.org In porcine models, β-defensins have been shown to reduce exacerbated inflammatory responses and interact with effector cells of both the innate and adaptive immune systems. nih.gov Research in cattle has also highlighted the role of β-defensins in the early immune response to inflammation, such as in the case of mastitis. veterinaryworld.org

The table below summarizes key findings from animal studies on the immunomodulatory roles of defensins.

Defensin (B1577277) TypeAnimal ModelKey Immunomodulatory FindingReference(s)
β-defensinsMouseDeletion of a cluster of β-defensin genes resulted in male sterility, indicating roles beyond immunity. frontiersin.org
Murine β-defensin 2 (mBD-2)MouseContributed to improved control of Mycobacterium tuberculosis infection by inducing a Th1 response. frontiersin.orgnih.gov
Human β-defensin 3 (hBD-3)MouseGene therapy with a vector expressing hBD-3 showed therapeutic potential in infection models. nih.gov
Cryptdins (mouse α-defensins)MouseDeficiency in cryptdins led to increased susceptibility to orally administered bacterial pathogens. nih.gov
Porcine β-defensin 2 (pBD-2)MouseTransgenic mice expressing pBD-2 showed increased resilience to Salmonella infection. nih.gov

Non-Medical Applications of Defensin-Based Research

The potent antimicrobial properties of defensins have spurred research into their applications beyond medicine, including in food preservation, agriculture, and veterinary sciences.

Potential in Food Preservation

The use of antimicrobial peptides as natural food preservatives is an area of growing interest. While bacteriocins like nisin are more commonly used, the broad-spectrum activity of defensins against bacteria and fungi that cause food spoilage makes them potential candidates for bio-preservation. nih.govresearchgate.net Plant-derived antimicrobial peptides, including defensins, have been shown to be effective against foodborne pathogens such as Listeria monocytogenes and Escherichia coli O157:H7. nih.gov

A notable example is a synthetic defensin derived from barley endosperm. Research has demonstrated its inhibitory effect against common food spoilage yeasts. nih.gov This study also showed that the peptide was effective in preserving apple juice, indicating its potential for application in beverages. nih.gov The safety of this peptide was evaluated, and it was found to have no adverse effects in hemolysis and cytotoxicity assays. nih.gov Further research is needed to explore the full potential of defensins in preserving a wider range of food products.

Application in Plant Protection against Phytopathogens

One of the most promising non-medical applications of defensins is in agriculture, specifically in protecting crops from pathogenic fungi and bacteria. nih.govfrontiersin.org Plant defensins are a natural part of a plant's innate immune system, and harnessing their power through genetic engineering has shown significant success in enhancing disease resistance in various crops. nih.govnih.gov

The strategy involves introducing and overexpressing defensin genes in transgenic plants. nih.govnih.gov This has been shown to provide a higher degree of protection against a range of plant pathogens. mdpi.com For example, the expression of a defensin from wasabi in transgenic potatoes conferred partial resistance to gray mold. mdpi.com Similarly, transgenic wheat lines expressing the RsAFP2 defensin from radishes showed reduced symptoms of Fusarium head blight in both greenhouse and field trials. mdpi.com

The following interactive data table provides examples of the application of plant defensins in creating disease-resistant transgenic crops.

Plant DefensinSource OrganismTransgenic PlantPathogen(s) TargetedReference(s)
RsAFP2Raphanus sativus (Radish)WheatFusarium graminearum, Rhizoctonia cerealis nih.govmdpi.com
MsDef1Medicago sativa (Alfalfa)Potato, TomatoVerticillium dahliae, Fusarium oxysporum nih.govmdpi.com
Wasabi defensinWasabia japonica (Wasabi)PotatoBotrytis cinerea mdpi.com
NaD1Nicotiana alata (Ornamental Tobacco)CottonFusarium oxysporum, Verticillium dahliae frontiersin.org
CADEF1Capsicum annuum (Pepper)TomatoFusarium spp., Phytophthora infestans nih.gov

Use in Veterinary Medicine Research (excluding direct dosage/administration)

Defensins are integral to the innate immune system of animals and are a significant area of research in veterinary medicine for improving animal health. frontiersin.orgfrontiersin.org This research focuses on understanding their role in disease resistance and their potential as biomarkers, rather than as direct therapeutic agents.

In cattle, β-defensins are crucial for the innate defense of the mammary gland against mastitis, one of the most common and costly diseases in the dairy industry. veterinaryworld.orgnih.gov Research has shown that the expression of β-defensins in the mammary gland is induced in response to pathogens. mdpi.com Studies have also investigated bovine β-defensin-4 as a potential endogenous biomarker for mastitis, with concentrations differing between healthy animals and those with clinical or subclinical mastitis. frontiersin.org

In dogs, β-defensins are part of the innate immune response in the respiratory tract. Research has identified the expression of several canine β-defensins in respiratory cells and has shown that their expression levels can change in response to microbial challenges. nih.gov One canine β-defensin, CBD103, demonstrated antimicrobial activity against the respiratory pathogen Bordetella bronchiseptica. nih.gov This line of research could lead to new strategies for preventing and managing respiratory diseases in dogs.

Porcine β-defensins have also been extensively studied for their role in infection control in pigs. nih.gov Their antimicrobial and immunomodulatory properties are key areas of investigation for developing alternatives to conventional antibiotics in livestock.

Modification and Optimization Strategies for Antimicrobial Peptide Ogc2

Amino Acid Substitutions and Residue Scan Analysis

No research was found on the systematic substitution of amino acids in the OGC2 sequence to identify key residues responsible for its antimicrobial activity and to enhance its efficacy. Alanine (B10760859) scanning or other residue scan analyses specific to OGC2 have not been reported in the reviewed literature.

Cyclization and Conformationally Constrained Analogs of OGC2

There is no available information on the development of cyclic or conformationally constrained analogs of OGC2 to improve its stability, target selectivity, or resistance to proteolytic degradation.

Peptide Conjugation with Biomaterials and Nanocarriers

No studies were identified that describe the conjugation of OGC2 with biomaterials or nanocarriers to improve its delivery, stability, or therapeutic index.

Fusion Peptide Design and Chimeric Constructs

There is no evidence in the current body of scientific literature of the design or evaluation of fusion peptides or chimeric constructs involving OGC2 to create novel therapeutic agents with enhanced or combined functionalities.

Computational and Machine Learning Approaches for OGC2 Design and Improvement

No publications were found that detail the use of computational modeling or machine learning algorithms for the rational design, optimization, or prediction of structure-activity relationships of OGC2 analogs.

While the field of antimicrobial peptide research is active and various modification strategies are being explored for numerous peptides, there is a clear gap in the literature concerning the specific antimicrobial peptide OGC2. Further research is required to explore the potential of these modification and optimization strategies to enhance the therapeutic potential of OGC2.

Table of Compound Names:

Future Research Directions for Antimicrobial Peptide Ogc2

Further Elucidation of OGC2's Detailed Antimicrobial Mechanisms

A fundamental area of future research will be to move beyond preliminary observations and establish a detailed understanding of how OGC2 exerts its antimicrobial effects. While many cationic AMPs function by disrupting the cell membrane, the precise nature of this interaction can vary significantly. researchgate.netmdpi.com Future studies should aim to differentiate between established models of membrane permeabilization, such as the "barrel-stave," "carpet," or "toroidal pore" models. mdpi.com

Furthermore, it is crucial to investigate whether OGC2's activity is limited to membrane disruption or if it also involves intracellular targets. nih.govnih.gov Research should explore potential interactions with microbial DNA, RNA, or essential enzymes, as such mechanisms could reveal novel therapeutic targets and explain a broader range of antimicrobial activity. nih.govsciopen.com Understanding these detailed mechanisms is paramount for predicting its spectrum of activity and potential for resistance development. mdpi.com

Exploration of Novel Delivery Systems for OGC2 in Research Models

A significant hurdle for the clinical application of many peptides is their inherent instability and potential for degradation. nih.govubaya.ac.id Future research must therefore focus on the development of effective delivery systems for OGC2. Investigating various nano- and micro-carrier systems will be a key research avenue.

These systems can protect OGC2 from enzymatic degradation, improve its solubility, and facilitate targeted delivery to the site of infection, thereby enhancing its efficacy and minimizing potential off-target effects. The development of such controlled delivery systems is crucial for translating the potential of OGC2 from a laboratory curiosity into a viable therapeutic candidate. nih.gov

Table 1: Potential Delivery Systems for OGC2

Delivery System Potential Advantages
Liposomes Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic molecules.
Polymeric Nanoparticles Controlled release, protection against degradation, surface functionalization for targeting.
Hydrogels Sustained local delivery, biocompatibility.

Development of OGC2 Analogs with Enhanced Stability and Efficacy

To overcome the inherent limitations of natural peptides, such as susceptibility to proteolysis and potential for toxicity, the rational design and synthesis of OGC2 analogs is a critical future direction. nih.govfrontiersin.org By making specific amino acid substitutions, researchers can aim to create analogs with improved characteristics.

Key objectives for the development of OGC2 analogs include:

Enhanced Stability: Introducing non-natural amino acids or modifying the peptide backbone can increase resistance to enzymatic degradation, thereby prolonging its half-life in biological systems. nih.govmdpi.com

Increased Efficacy: Optimizing the peptide's charge, amphipathicity, and structure can lead to more potent antimicrobial activity at lower concentrations. nih.gov

Reduced Toxicity: Modifying the peptide sequence can help to decrease hemolytic activity and cytotoxicity towards mammalian cells, improving its therapeutic index.

Broadened Spectrum of Activity: Analog development can also aim to expand the range of susceptible pathogens.

Systematic structure-activity relationship (SAR) studies will be essential in guiding the design of these improved OGC2 analogs. nih.gov

Strategies to Mitigate Potential Resistance Development

The emergence of antimicrobial resistance is a global health crisis, and it is imperative to proactively address this possibility with any new antimicrobial agent. numaferm.commdpi.com Future research on OGC2 must include strategies to understand and mitigate the potential for bacteria to develop resistance.

One promising approach is the investigation of OGC2 in combination with conventional antibiotics. nih.govresearchgate.net Such combinations can have synergistic effects, where OGC2 may permeabilize the bacterial membrane, allowing for increased entry and efficacy of the antibiotic. nih.gov This could also help to re-sensitize resistant strains to existing drugs. mdpi.com Additionally, research into targeting conserved and essential bacterial components could minimize the likelihood of resistance development. researchgate.net Long-term studies exposing various bacterial strains to sub-lethal concentrations of OGC2 will be necessary to evaluate the frequency and mechanisms of resistance emergence.

Investigation of Broader Biological Functions Beyond Direct Antimicrobial Activity in Research Contexts

Many antimicrobial peptides possess a range of biological activities beyond their direct killing of microbes. nih.govnih.govmdpi.com A comprehensive understanding of OGC2's potential requires an investigation into these other functions. Future research should explore its immunomodulatory properties, such as the ability to influence cytokine production, promote immune cell recruitment, and modulate inflammatory responses. nih.govmdpi.com

Furthermore, the potential for OGC2 to exhibit anti-biofilm, antiviral, or even anticancer activities should be systematically explored in research settings. nih.govnih.govmdpi.com Uncovering these broader biological functions could significantly expand the potential therapeutic applications of OGC2 and its future analogs. nih.gov

Q & A

Q. How can researchers determine the secondary structure of OGC2 and correlate it with antimicrobial activity?

Methodological Answer: The secondary structure (α-helix, β-sheet, or random coil) of OGC2 can be analyzed using circular dichroism (CD) spectroscopy under varying conditions (e.g., pH, lipid membranes). Structural data from NMR or X-ray crystallography (e.g., PDB entries like 2K6O for α-helical AMPs) provide atomic-level insights . Activity assays (e.g., minimum inhibitory concentration [MIC] tests) should be conducted in parallel to link structural motifs (e.g., cationic regions) to microbial membrane disruption .

Q. What databases and tools are available for comparing OGC2 with other antimicrobial peptides?

Methodological Answer: The Antimicrobial Peptide Database (APD) and its updated versions (APD2, APD3) catalog experimentally validated AMP sequences, activities, and structural classifications. Researchers can use APD’s search filters (e.g., sequence length, source organism) to identify homologs of OGC2 and analyze conserved domains . CAMP and other databases provide additional cross-referenced data on peptide physicochemical properties and mechanisms .

Q. What in vitro assays are recommended for quantifying OGC2’s antimicrobial efficacy?

Methodological Answer: Standard assays include:

  • MIC/MBC assays : To determine the lowest concentration inhibiting growth (MIC) or killing ≥99.9% of pathogens (MBC) .
  • Time-kill kinetics : To assess bactericidal speed and dose dependence .
  • Hemolysis assays : To evaluate toxicity against mammalian cells (e.g., RBCs) and calculate selectivity indices . Use standardized protocols from CLSI or EUCAST for reproducibility.

Advanced Research Questions

Q. How can structural modifications of OGC2 improve its stability and reduce proteolytic degradation in vivo?

Methodological Answer: Strategies include:

  • D-amino acid substitution : Enhances resistance to proteases while retaining activity .
  • Cyclization : Stabilizes secondary structures (e.g., via disulfide bonds) and prolongs half-life .
  • PEGylation : Attaching polyethylene glycol (PEG) to reduce renal clearance . Validate modifications using mass spectrometry and stability assays in simulated physiological fluids (e.g., serum) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of OGC2?

Methodological Answer:

  • Biofilm models : Use in vitro biofilm assays (e.g., microtiter plate assays) and in vivo infection models (e.g., murine wound infections) to compare OGC2’s performance .
  • Pharmacokinetic profiling : Measure peptide clearance, tissue distribution, and bioavailability via LC-MS/MS .
  • Host microenvironment factors : Test OGC2 in presence of host proteins (e.g., albumin) or immune cells to mimic in vivo conditions .

Q. How can machine learning (ML) models guide the design of OGC2 analogs with enhanced specificity?

Methodological Answer:

  • Train ML algorithms (e.g., random forests, neural networks) on datasets like APD3 to predict key parameters: hydrophobicity, net charge, and sequence motifs linked to Gram-negative vs. Gram-positive activity .
  • Use molecular dynamics simulations to validate predicted interactions with microbial membranes .
  • Prioritize peptides with low homology to human proteins to minimize off-target effects .

Q. What methods resolve contradictions in OGC2’s mechanism of action across studies?

Methodological Answer:

  • Single-cell imaging : Use super-resolution microscopy (e.g., STED) to visualize OGC2’s real-time interaction with bacterial membranes .
  • Transcriptomic profiling : Compare bacterial gene expression (e.g., stress response genes) post-exposure to OGC2 vs. control peptides .
  • Membrane depolarization assays : Employ DiSC3(5) dye to quantify membrane disruption kinetics .

Q. How does OGC2 synergize with conventional antibiotics, and what combinatorial dosing strategies are optimal?

Methodological Answer:

  • Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to identify synergistic pairs (e.g., OGC2 + β-lactams) .
  • Mechanistic studies : Use fluorescence-labeled antibiotics to assess whether OGC2 enhances permeability (e.g., via pore formation) .
  • In vivo validation : Test combination therapies in co-infection models to prevent resistance emergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.